molecular formula C19H19N5O4 B2699595 ethyl 2-{1,7-dimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate CAS No. 887463-92-5

ethyl 2-{1,7-dimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate

Cat. No.: B2699595
CAS No.: 887463-92-5
M. Wt: 381.392
InChI Key: YKAPDJCVORQBMM-UHFFFAOYSA-N
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Description

Ethyl 2-{1,7-dimethyl-2,4-dioxo-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has shown interest in the synthesis and characterization of novel compounds related to Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate. For example, the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been achieved through a four-component cyclo condensation, which was characterized by IR, 1H, and 13C NMR, and mass spectral studies. These compounds were screened for their in vitro antimicrobial studies, showing excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Biological Activities

The exploration of biological activities of compounds structurally similar or related to Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate is a significant area of interest. For instance, the antioxidant and cytotoxic potential of endophytic fungi isolated from medicinal plants has been studied, revealing compounds with significant antioxidant as well as cytotoxic activity, which underscores the therapeutic potential of such compounds in treating ailments associated with free radical generation (Danagoudar et al., 2018).

Reactivity and Chemical Properties

Understanding the reactivity and chemical properties of imidazole derivatives, including Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate, is crucial. Research involving newly synthesized imidazole derivatives has provided insights into their spectroscopic and reactive properties, combining experimental and computational approaches to discuss specific properties and potential applications, such as their reactivity towards nucleophilic attack and potential inhibitory activity against specific enzymes (Hossain et al., 2018).

Catalytic and Synthetic Applications

Investigations into the catalytic and synthetic applications of related compounds have revealed efficient methodologies for synthesizing diverse organic compounds. For example, the use of imidazol-2-ylidenes as catalysts in transesterification involving numerous esters and alcohols demonstrates the potential of such compounds in facilitating chemical transformations, highlighting the versatility and efficiency of N-heterocyclic carbenes in organic synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).

Properties

IUPAC Name

ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-4-28-14(25)11-23-17(26)15-16(21(3)19(23)27)20-18-22(15)10-12(2)24(18)13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAPDJCVORQBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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